molecular formula Cl2F4N3P3 B12436471 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- CAS No. 29871-62-3

1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro-

Cat. No.: B12436471
CAS No.: 29871-62-3
M. Wt: 281.84 g/mol
InChI Key: WXMJFOPZCHGDCK-UHFFFAOYSA-N
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Description

1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is a chemical compound belonging to the class of phosphazenes. Phosphazenes are known for their unique ring structures containing alternating phosphorus and nitrogen atoms. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phosphorus atoms, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- typically involves the reaction of hexachlorocyclotriphosphazene with fluorinating agents. One common method includes the use of antimony trifluoride (SbF3) as the fluorinating agent under controlled conditions. The reaction proceeds as follows:

(NPCl2)3+4SbF3(NPCl2F2)3+4SbCl3\text{(NPCl}_2\text{)}_3 + 4 \text{SbF}_3 \rightarrow \text{(NPCl}_2\text{F}_2\text{)}_3 + 4 \text{SbCl}_3 (NPCl2​)3​+4SbF3​→(NPCl2​F2​)3​+4SbCl3​

This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are phosphazenes with substituted groups such as amino, alkoxy, or thiol groups.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various phosphazene derivatives. It is also used in studying the reactivity and stability of phosphazene compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Used in the production of flame retardants, lubricants, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- involves its ability to interact with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with nucleophiles, making it effective in substitution reactions. The compound can also form stable complexes with metal ions, which is useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclotriphosphazene: Similar structure but with all chlorine atoms.

    Hexafluorocyclotriphosphazene: Similar structure but with all fluorine atoms.

    Mixed Halogen Phosphazenes: Compounds with different combinations of halogens (chlorine, fluorine, bromine).

Uniqueness

1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective substitution reactions are required.

Properties

CAS No.

29871-62-3

Molecular Formula

Cl2F4N3P3

Molecular Weight

281.84 g/mol

IUPAC Name

2,4-dichloro-2,4,6,6-tetrafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/Cl2F4N3P3/c1-10(3)7-11(2,4)9-12(5,6)8-10

InChI Key

WXMJFOPZCHGDCK-UHFFFAOYSA-N

Canonical SMILES

N1=P(N=P(N=P1(F)Cl)(F)Cl)(F)F

Origin of Product

United States

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